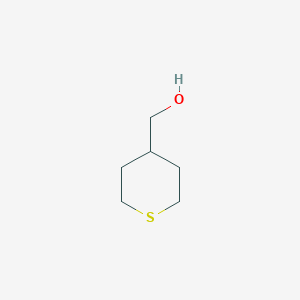

(Tetrahydro-2H-thiopyran-4-yl)methanol

Description

Properties

IUPAC Name |

thian-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVCLDAMMNHILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602925 | |

| Record name | (Thian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100277-27-8 | |

| Record name | (Thian-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Tetrahydro-2H-thiopyran-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, saturated sulfur-containing rings, such as the thiane moiety, have garnered significant interest. (Tetrahydro-2H-thiopyran-4-yl)methanol, also known as thian-4-ylmethanol, is a prime example of such a versatile building block. Its unique stereoelectronic properties, stemming from the presence of a sulfur atom within a saturated six-membered ring, coupled with a reactive primary alcohol functional group, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of (Tetrahydro-2H-thiopyran-4-yl)methanol, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective utilization in synthetic chemistry.

CAS Number: 100277-27-8[1][2][3]

Table 1: Physicochemical Properties of (Tetrahydro-2H-thiopyran-4-yl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C6H12OS | [3] |

| Molecular Weight | 132.22 g/mol | [1] |

| Physical State | Liquid (Note: Some sources report it as a solid, indicating potential polymorphism or dependence on purity) | [1][4] |

| Partition Coefficient (LogP) | 0.537 | [1] |

| IUPAC Name | thian-4-ylmethanol | [1] |

Spectroscopic Characterization:

The structural integrity of (Tetrahydro-2H-thiopyran-4-yl)methanol can be unequivocally confirmed through a combination of spectroscopic techniques. The following data provides a reference for its characterization:

-

¹H NMR (400 MHz, CDCl₃) δ: 3.46 (d, J=5.8 Hz, 2H), 2.73–2.59 (m, 4H), 2.09 (dq, J=13.0, 3.0 Hz, 2H), 1.58 (br s, 1H), 1.56–1.49 (m, 1H), 1.39 (tdd, J=12.3, 11.7, 3.5 Hz, 2H).

-

¹³C NMR (100 MHz, CDCl₃) δ: 67.9, 39.9, 30.5, 28.2.

-

Infrared (IR) (neat, cm⁻¹): 3366, 2915, 1428, 1270, 1036.

-

Mass Spectrometry (MS) m/z: 132 [M]⁺, 86 (100%).

-

High-Resolution Mass Spectrometry (HRMS) (EI): Calculated for C₆H₁₂OS: 132.0609, Found: 132.0599.

Synthesis Protocol: A Step-by-Step Guide

The following is a detailed, self-validating protocol for the synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol, adapted from established literature. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram 1: Synthesis Workflow of (Tetrahydro-2H-thiopyran-4-yl)methanol

Caption: A three-step synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol.

Experimental Protocol:

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carbonitrile

-

Rationale: This step introduces the carbon atom that will become the hydroxymethyl group via a nitrile intermediate. TosMIC is a versatile reagent for the conversion of ketones to nitriles.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-4H-thiopyran-4-one in dimethoxyethane (DME).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of toluenesulfonylmethyl isocyanide (TosMIC) in DME to the cooled ketone solution.

-

Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

-

Stir the reaction at 0 °C for the recommended time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis to Tetrahydro-2H-thiopyran-4-carboxylic acid

-

Rationale: The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic base.

-

To a solution of Tetrahydro-2H-thiopyran-4-carbonitrile in ethanol, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer and concentrate in vacuo.

Step 3: Reduction to (Tetrahydro-2H-thiopyran-4-yl)methanol

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LiAlH₄.

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the carboxylic acid from Step 2 in anhydrous THF to the LiAlH₄ suspension. This addition must be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (Tetrahydro-2H-thiopyran-4-yl)methanol.

-

Purify the product by column chromatography on silica gel.

Application in Drug Discovery: A Case Study with GSK2801

The utility of (Tetrahydro-2H-thiopyran-4-yl)methanol as a building block is exemplified in the synthesis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6][7] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, and their dysregulation is implicated in various diseases, including cancer.

Diagram 2: Role of the Thiane Moiety in GSK2801 Synthesis

Caption: Synthetic utility of the thiane scaffold in GSK2801 development.

In the synthesis of GSK2801, a derivative of (Tetrahydro-2H-thiopyran-4-yl)methanol plays a crucial role. The parent alcohol is first oxidized to the corresponding sulfone, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol. This sulfone is then converted to a tosylate, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate.[8] This activated intermediate is then used in subsequent steps to construct the final inhibitor molecule.

The rationale for incorporating the thiane sulfone moiety into the final drug candidate likely stems from several key considerations in medicinal chemistry:

-

Modulation of Physicochemical Properties: The introduction of the sulfone group significantly increases the polarity of the molecule. This can be a strategic move to fine-tune properties such as solubility, cell permeability, and metabolic stability, which are critical for the overall pharmacokinetic profile of a drug.

-

Vectorial Interactions: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity and selectivity.

-

Scaffold Hopping and Novelty: Employing less common bioisosteres like the thiane sulfone allows for "scaffold hopping," a strategy to move into novel chemical space and potentially circumvent existing patents or develop compounds with improved properties compared to more conventional carbocyclic or other heterocyclic analogs.

The development of GSK2801 underscores the importance of having a diverse toolkit of building blocks like (Tetrahydro-2H-thiopyran-4-yl)methanol. The ability to readily access and modify such scaffolds is a key enabler for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds into clinical candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (Tetrahydro-2H-thiopyran-4-yl)methanol.

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use to be fully aware of all potential hazards and handling requirements.

Conclusion

(Tetrahydro-2H-thiopyran-4-yl)methanol stands out as a valuable and versatile building block for researchers in the pharmaceutical and chemical industries. Its well-defined structure, coupled with the reactivity of its primary alcohol, provides a gateway to a wide array of more complex molecules. The successful incorporation of its derivative into the BAZ2A/B bromodomain inhibitor GSK2801 is a testament to the strategic advantage that such non-classical scaffolds can offer in the quest for novel and effective therapeutics. As the demand for new chemical entities with improved drug-like properties continues to grow, the importance of foundational building blocks like (Tetrahydro-2H-thiopyran-4-yl)methanol is set to increase, solidifying its place in the modern synthetic chemist's toolbox.

References

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PMC - PubMed Central. Available at: [Link]

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. ResearchGate. Available at: [Link]

-

(tetrahydro-2H-thiopyran-4-yl)methanol. Vihasibio Sciences PVT LTD. Available at: [Link]

Sources

- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. (Tetrahydro-2H-thiopyran-4-yl)methanol | [frontierspecialtychemicals.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol from Thiopyran-4-one

Introduction: The Significance of the Tetrahydrothiopyran Scaffold in Medicinal Chemistry

The tetrahydrothiopyran moiety is a privileged scaffold in modern drug discovery, valued for its unique stereoelectronic properties and its role as a bioisostere for cyclohexane and tetrahydropyran rings. The introduction of a sulfur atom into the six-membered ring imparts distinct characteristics, including altered lipophilicity, metabolic stability, and hydrogen bonding capacity. (Tetrahydro-2H-thiopyran-4-yl)methanol, in particular, serves as a crucial building block for the synthesis of a wide array of pharmacologically active agents. Its derivatives have shown promise in various therapeutic areas, including as inhibitors of BACE1 for the treatment of Alzheimer's disease and as components of novel anti-kinetoplastidal agents.[1][2] This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable intermediate, starting from the readily available thiopyran-4-one.

Strategic Analysis of the Synthetic Transformation

The conversion of thiopyran-4-one to (tetrahydro-2H-thiopyran-4-yl)methanol necessitates a two-step transformation:

-

Reduction of the Endocyclic Double Bonds: The α,β-unsaturated ketone system within the thiopyran-4-one ring must be fully saturated to yield tetrahydro-4H-thiopyran-4-one.

-

Reduction of the Carbonyl Group: The ketone functionality of the saturated intermediate is then reduced to the corresponding primary alcohol.

Several methodologies can be envisioned for each step. For the initial reduction of the conjugated system, catalytic hydrogenation is a prominent choice. This can be achieved through various means, including heterogeneous catalysis with hydrogen gas or through catalytic transfer hydrogenation.[3] The subsequent reduction of the ketone can be accomplished using a variety of hydride-donating reagents, with sodium borohydride being a common and selective choice for its mild nature and compatibility with alcoholic solvents.[4][5]

This guide will focus on a sequential approach: catalytic hydrogenation of thiopyran-4-one followed by sodium borohydride reduction of the resulting tetrahydro-4H-thiopyran-4-one. This pathway is often favored for its high efficiency, selectivity, and operational simplicity.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a two-step process, each with a distinct set of reagents and conditions.

Caption: Overall synthetic workflow from thiopyran-4-one.

Part 1: Catalytic Hydrogenation of Thiopyran-4-one

Mechanistic Insights

Catalytic hydrogenation of the α,β-unsaturated ketone system in thiopyran-4-one proceeds via the adsorption of the substrate onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on carbon. Molecular hydrogen (H₂) is also adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. These hydrogen atoms are then transferred sequentially to the carbon-carbon double bonds of the thiopyran ring, leading to their saturation. The reaction generally proceeds with high stereoselectivity, yielding the cis-hydrogenated product.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one

Materials and Equipment:

-

Thiopyran-4-one

-

Palladium on carbon (10 wt. %)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve thiopyran-4-one (1.0 eq) in methanol to a concentration of approximately 0.5 M.

-

Carefully add 10% palladium on carbon (5 mol %) to the solution.

-

Seal the reaction vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude tetrahydro-4H-thiopyran-4-one. The product is often of sufficient purity for the next step, but can be further purified by flash column chromatography if necessary.

Part 2: Sodium Borohydride Reduction of Tetrahydro-4H-thiopyran-4-one

Mechanistic Insights

The reduction of the ketone functionality in tetrahydro-4H-thiopyran-4-one to the corresponding alcohol is achieved through nucleophilic attack by a hydride ion (H⁻) from sodium borohydride (NaBH₄).[6] The carbonyl carbon, being electrophilic due to the electronegativity of the oxygen atom, is susceptible to attack by the hydride.[7] This initial attack forms a tetracoordinate borate intermediate. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol) or during an aqueous workup, yields the final alcohol product.[8]

Sources

- 1. Buy 4H-thiopyran-4-one 1,1-dioxide | 17396-38-2 [smolecule.com]

- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of (Tetrahydro-2H-thiopyran-4-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization of this important chemical intermediate. While raw spectral data for this specific compound is proprietary to databases such as ChemicalBook, this guide will provide a robust interpretation based on analogous compounds and first principles, enabling scientists to effectively identify and characterize (Tetrahydro-2H-thiopyran-4-yl)methanol.[3]

Introduction

(Tetrahydro-2H-thiopyran-4-yl)methanol, with the molecular formula C₆H₁₂OS and a molecular weight of 132.22 g/mol , is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a thiane ring) and a hydroxymethyl substituent at the 4-position.[1][4] Its structural similarity to (tetrahydro-2H-pyran-4-yl)methanol, a commonly used building block in medicinal chemistry, underscores its potential utility in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of (Tetrahydro-2H-thiopyran-4-yl)methanol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (Tetrahydro-2H-thiopyran-4-yl)methanol is expected to exhibit distinct signals corresponding to the protons of the thiane ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms and the conformational flexibility of the six-membered ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 3.50 | d, J ≈ 6.5 Hz | 2H | -CH₂ OH | The methylene protons adjacent to the hydroxyl group are expected to appear as a doublet due to coupling with the methine proton at C4. The chemical shift is downfield due to the deshielding effect of the oxygen atom. |

| ~ 2.70 - 2.85 | m | 4H | -CH₂ -S-CH₂ - (axial & equatorial) | The four protons on the carbons adjacent to the sulfur atom (C2 and C6) are expected to be in a complex multiplet. The axial and equatorial protons will have different chemical shifts due to the anisotropy of the C-S bond and ring conformation, leading to a broader signal. |

| ~ 1.80 - 1.95 | m | 1H | -CH -CH₂OH | This methine proton at the C4 position is coupled to the protons of the hydroxymethyl group and the adjacent methylene groups of the ring, resulting in a complex multiplet. |

| ~ 1.60 - 1.75 | m | 4H | -CH-CH₂ -CH₂-S (axial & equatorial) | The methylene protons at the C3 and C5 positions will appear as a complex multiplet due to axial and equatorial environments and coupling with neighboring protons. |

| ~ 1.55 | t, J ≈ 6.0 Hz | 1H | -CH₂OH | The hydroxyl proton signal is typically a broad singlet or, in this case, a triplet if coupling to the adjacent methylene protons is resolved. Its chemical shift is concentration-dependent and can be confirmed by D₂O exchange. |

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility and minimal interference in the proton spectrum.

-

Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish between the various proton environments in the molecule.

-

Comparative Data: The ¹H NMR data for the oxygen analog, (tetrahydro-2H-pyran-4-yl)methanol, shows protons adjacent to the oxygen at δ 3.22-3.25 ppm.[5] The protons adjacent to the less electronegative sulfur in our target molecule are expected to be further upfield, consistent with our prediction of ~2.70-2.85 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (Tetrahydro-2H-thiopyran-4-yl)methanol in ~0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) to deduce connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 68.0 | -C H₂OH | The carbon of the hydroxymethyl group is significantly deshielded by the attached oxygen atom. |

| ~ 40.0 | -C H-CH₂OH | The methine carbon at the C4 position. |

| ~ 32.0 | -CH-C H₂-CH₂-S | The C3 and C5 carbons are in identical chemical environments. |

| ~ 29.0 | -C H₂-S-C H₂- | The C2 and C6 carbons are adjacent to the sulfur atom and are expected to be the most upfield of the ring carbons. |

Causality in Experimental Choices:

-

Broadband Decoupling: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

-

DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 2950 - 2850 | Strong | C-H stretch | Aliphatic |

| 1470 - 1430 | Medium | C-H bend (scissoring) | -CH₂- |

| 1050 - 1000 | Strong | C-O stretch | Primary Alcohol |

| ~ 700 | Weak to Medium | C-S stretch | Thioether |

Interpretation:

-

The most prominent feature will be the broad O-H stretching band in the 3600-3200 cm⁻¹ region, which is characteristic of an alcohol and broadened due to hydrogen bonding.[6]

-

Strong absorptions in the 2950-2850 cm⁻¹ range are indicative of the aliphatic C-H bonds of the thiopyran ring and the hydroxymethyl group.[7][8]

-

A strong C-O stretching vibration is expected around 1050-1000 cm⁻¹, confirming the presence of a primary alcohol.[7]

-

The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic. However, its presence can be inferred by comparing the spectrum to that of the parent compound, thiane.[9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR accessory.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 132 | [M]⁺ | Molecular ion peak. Expected to be of low to moderate intensity. |

| 114 | [M - H₂O]⁺ | Loss of a water molecule, a common fragmentation pathway for alcohols.[10][11] |

| 101 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 73 | [C₃H₅S]⁺ | Fragmentation of the thiane ring. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage, a characteristic fragmentation for cyclic alcohols.[11] |

| 31 | [CH₂OH]⁺ | A prominent peak for primary alcohols resulting from alpha-cleavage.[11] |

Interpretation:

The molecular ion peak at m/z 132 should be observable. A significant peak at m/z 114, corresponding to the loss of water, is highly anticipated. The base peak could be at m/z 101 due to the stable thiane cation formed after the loss of the hydroxymethyl radical. The presence of a peak at m/z 31 would be strong evidence for the primary alcohol moiety.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30-200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of (Tetrahydro-2H-thiopyran-4-yl)methanol.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (Tetrahydro-2H-thiopyran-4-yl)methanol | [frontierspecialtychemicals.com]

- 3. 2H-Thiopyran-4-methanol, tetrahydro-(100277-27-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2H-Thiopyran-4-methanol, tetrahydro- | CymitQuimica [cymitquimica.com]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiane(1613-51-0) IR Spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. whitman.edu [whitman.edu]

An In-Depth Technical Guide to (Tetrahydro-2H-thiopyran-4-yl)methanol: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-thiopyran-4-yl)methanol, also known as thian-4-ylmethanol, is a saturated heterocyclic alcohol that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the presence of a sulfur atom within the six-membered ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and applications, with a focus on insights relevant to researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

(Tetrahydro-2H-thiopyran-4-yl)methanol possesses a simple yet versatile structure, which is key to its utility as a synthetic intermediate.

Core Structure

The molecule features a tetrahydrothiopyran (or thiane) ring, which is a six-membered saturated heterocycle containing one sulfur atom. A hydroxymethyl group (-CH2OH) is attached to the C4 position of this ring.[1] This primary alcohol functionality serves as a convenient handle for further chemical modifications.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 100277-27-8 | [2] |

| Molecular Formula | C6H12OS | [3] |

| Molecular Weight | 132.22 g/mol | [3] |

| Appearance | Liquid or Solid | [3][4] |

| Purity | Typically >95% | |

| SMILES | OCC1CCSCC1 | |

| InChI | InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | [3] |

Physicochemical Characteristics

The presence of both a polar hydroxyl group and a relatively nonpolar thioether linkage within the saturated ring gives (tetrahydro-2H-thiopyran-4-yl)methanol a balanced solubility profile. The sulfur atom, being less electronegative than oxygen, results in a less polar C-S-C bond compared to the C-O-C bond in its oxane analogue. This can influence the molecule's lipophilicity, metabolic stability, and potential for protein-ligand interactions.[5]

Stereochemistry and Conformational Analysis

A thorough understanding of the three-dimensional structure of (tetrahydro-2H-thiopyran-4-yl)methanol is crucial for its application in the design of stereochemically defined drug candidates.

Chirality

(Tetrahydro-2H-thiopyran-4-yl)methanol is an achiral molecule. This is because it possesses a plane of symmetry passing through the sulfur atom, the C4 carbon, and the hydroxymethyl group. As a result, it does not exhibit optical activity and does not exist as enantiomers.

Conformational Isomerism

The tetrahydrothiopyran ring is not planar and, similar to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize angle and torsional strain.[6][7] In this chair conformation, the substituents on each carbon atom can occupy either an axial or an equatorial position.[8]

The hydroxymethyl group at the C4 position can therefore exist in two distinct orientations:

-

Axial: The C4-CH2OH bond is parallel to the principal axis of the ring.

-

Equatorial: The C4-CH2OH bond points away from the center of the ring, in the "equator" of the molecule.

The interconversion between these two chair conformations, known as a "ring flip," is rapid at room temperature.

Caption: Conformational equilibrium of (Tetrahydro-2H-thiopyran-4-yl)methanol.

Conformational Preference

Synthesis and Spectroscopic Characterization

The synthesis of (tetrahydro-2H-thiopyran-4-yl)methanol is typically achieved through the reduction of a suitable carbonyl precursor.

Representative Synthetic Protocol

A common and efficient method for the preparation of (tetrahydro-2H-thiopyran-4-yl)methanol involves the reduction of a tetrahydrothiopyran-4-carboxylate derivative. The following protocol is adapted from the synthesis of the analogous pyran compound and serves as a representative example.[9][10]

Reaction Scheme:

Caption: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol via reduction.

Step-by-Step Methodology:

-

Preparation of Reactants: A solution of ethyl tetrahydro-2H-thiopyran-4-carboxylate in anhydrous tetrahydrofuran (THF) is prepared.

-

Reduction: The solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Workup and Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (tetrahydro-2H-thiopyran-4-yl)methanol as a pure compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of NMR spectra for (tetrahydro-2H-thiopyran-4-yl)methanol is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[11][12][13]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

-CH₂OH (methylene): A doublet around 3.5 ppm.

-

-CH₂OH (hydroxyl): A broad singlet, with its chemical shift dependent on concentration and temperature.

-

Ring Protons (axial and equatorial): A series of multiplets in the range of 1.5-3.0 ppm. The protons on carbons adjacent to the sulfur atom (C2 and C6) would likely appear further downfield.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

-CH₂OH: A signal around 65-70 ppm.

-

C4: A signal around 40-45 ppm.

-

C2, C6: Signals around 30-35 ppm.

-

C3, C5: Signals around 25-30 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The thiane scaffold is a valuable motif in medicinal chemistry, offering a stable, non-planar ring system with a thioether linkage that can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[5] (Tetrahydro-2H-thiopyran-4-yl)methanol, as a readily available building block, provides an entry point for the incorporation of this scaffold into drug candidates.

Role as a Versatile Building Block

The primary alcohol functionality of (tetrahydro-2H-thiopyran-4-yl)methanol allows for a wide range of chemical transformations, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification and Etherification: To introduce various side chains and modulate physicochemical properties.

-

Nucleophilic Substitution: After conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), it can be displaced by a variety of nucleophiles to introduce nitrogen, sulfur, or carbon-based substituents.

Caption: Chemical transformations of (Tetrahydro-2H-thiopyran-4-yl)methanol.

Examples in Medicinal Chemistry

While specific blockbuster drugs containing the (tetrahydro-2H-thiopyran-4-yl)methanol fragment are not prominent, the broader class of thiane derivatives has shown significant biological activity across various therapeutic areas. For instance, derivatives of tetrahydrothiopyran have been investigated for their potential in treating diseases of the central nervous system. Additionally, the related thietane ring system, a four-membered sulfur-containing heterocycle, has been explored as a bioisostere in drug design.[14][15] The principles guiding the use of these sulfur-containing heterocycles can be extended to the application of (tetrahydro-2H-thiopyran-4-yl)methanol in the design of novel therapeutics.

Conclusion

(Tetrahydro-2H-thiopyran-4-yl)methanol is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined, achiral structure, coupled with the presence of a modifiable hydroxyl group and a metabolically stable thiane ring, offers a unique combination of features for the design and synthesis of novel drug candidates. A thorough understanding of its stereochemistry and conformational preferences is essential for its rational application in the development of new therapeutics with improved efficacy and safety profiles.

References

-

Bentham Science Publishers. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry.

-

ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

Abstract. (n.d.). Retrieved from [Link]

-

SciSpace. (n.d.). The Molecular Structure of Thiane from Electron Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide) | The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (Oxan-4-yl)methanol | C6H12O2 | CID 2773573. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxymethyl group. Retrieved from [Link]

-

Grokipedia. (n.d.). Hydroxymethyl group. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hydroxymethyl – Knowledge and References. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Retrieved from [Link]

- Spivey, A. C. (2016). CHEM60001: An Introduction to Reaction Stereoelectronics. LECTURE 2 Stereoelectronics of Ground States – Conformational Analysis. Imperial College London.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxymethyl (1+)ion | CH3O+ | CID 6432181. Retrieved from [Link]

-

NIST. (n.d.). 2H-Thiopyran, tetrahydro-4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. Retrieved from [Link]

Sources

- 1. CAS 100277-27-8: 2H-Thiopyran-4-methanol, tetrahydro- [cymitquimica.com]

- 2. (Tetrahydro-2H-thiopyran-4-yl)methanol | [frontierspecialtychemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2H-Thiopyran-4-methanol, tetrahydro- | CymitQuimica [cymitquimica.com]

- 5. Thiane | High-Purity Reagent for Research [benchchem.com]

- 6. ugr.es [ugr.es]

- 7. scispace.com [scispace.com]

- 8. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 10. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 11. 2H-Thiopyran-4-methanol, tetrahydro-(100277-27-8) 1H NMR spectrum [chemicalbook.com]

- 12. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like boiling point and solubility for (Tetrahydro-2H-thiopyran-4-yl)methanol

An In-depth Technical Guide (Tetrahydro-2H-thiopyran-4-yl)methanol: A Physicochemical Analysis for Advanced Research

Abstract

(Tetrahydro-2H-thiopyran-4-yl)methanol (CAS: 100277-27-8) is a heterocyclic building block gaining traction in medicinal chemistry due to its unique structural and electronic properties. A profound understanding of its core physical characteristics is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and preclinical evaluation. This guide provides a detailed examination of two critical physical properties—boiling point and solubility. We will synthesize predicted data with foundational chemical principles, outline gold-standard experimental protocols for their validation, and explore the direct link between molecular structure and physical behavior.

Physicochemical Profile

The physical properties of (Tetrahydro-2H-thiopyran-4-yl)methanol are a direct consequence of its molecular architecture. The structure is characterized by a saturated six-membered thiopyran ring and a primary alcohol functional group. This combination imparts a balance of hydrophilicity, from the hydroxyl group, and lipophilicity, from the cyclic thioether backbone.

Boiling Point: A Measure of Intermolecular Forces

The boiling point serves as a proxy for the energy required to overcome intermolecular attractive forces in the liquid state. For (Tetrahydro-2H-thiopyran-4-yl)methanol, the primary contributor to these forces is hydrogen bonding, facilitated by the hydroxyl (-OH) group. This leads to a significantly elevated boiling point compared to non-hydroxylated analogs.

While extensive experimental data is not widely published, computational models provide a reliable estimate. These predictions are crucial for planning purification steps such as distillation.

Table 1: Boiling Point and Related Physical Data

| Parameter | Value | Data Source |

| Molecular Formula | C₆H₁₂OS | PubChem[1], ChemShuttle |

| Molecular Weight | 132.22 g/mol | Fluorochem[2], ChemShuttle |

| Physical State | Liquid | Fluorochem[2] |

| Predicted Boiling Point | No data available | N/A |

| Predicted Partition Coeff. (LogP) | 0.537 | Fluorochem[2] |

| Predicted XLogP3-AA | 0.9 | PubChem[1] |

Note: The partition coefficient (LogP) is a measure of lipophilicity. A value below 1.0 suggests a degree of water solubility.

Solubility: The Key to Formulation and Bioavailability

Solubility dictates how a compound will behave in various environments, from reaction mixtures to physiological systems. The principle of "like dissolves like" is fundamental here.

-

Aqueous Solubility : The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with water. However, the nonpolar hydrocarbon ring limits this solubility. The predicted LogP value of ~0.5-0.9 suggests that while not highly soluble, it possesses a degree of aqueous solubility.

-

Organic Solvent Solubility : The compound is expected to be readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol, which can participate in hydrogen bonding. Solubility in nonpolar solvents like hexanes is expected to be limited.

Gold-Standard Experimental Protocols

Predicted data provides a valuable starting point, but for GMP (Good Manufacturing Practice) and GLP (Good Laboratory Practice) applications, empirical validation is non-negotiable.

Protocol: Boiling Point Determination via Distillation

This method establishes the temperature at which the vapor pressure of the liquid equals the ambient atmospheric pressure.

Methodology:

-

Apparatus Assembly: Construct a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a calibrated thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Introduction: Charge the distillation flask with (Tetrahydro-2H-thiopyran-4-yl)methanol (approx. 1/2 to 2/3 full) and add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Heating and Equilibration: Begin heating the flask gently using a heating mantle. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Data Acquisition: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature; a stable temperature plateau during steady distillation is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), the observed boiling point must be corrected using a pressure-temperature nomograph.

Caption: Workflow for Experimental Boiling Point Determination.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the benchmark for determining a compound's equilibrium solubility in a given solvent.

Methodology:

-

Preparation: In a sealed, temperature-controlled vessel (e.g., a glass vial), add an excess of (Tetrahydro-2H-thiopyran-4-yl)methanol to a precise volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Cease agitation and allow the excess solid to settle. To obtain a clear, saturated solution, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.

-

Quantification: Accurately dilute an aliquot of the saturated solution and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Calculation: The measured concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Shake-Flask Method for Determining Thermodynamic Solubility.

The Structure-Property Relationship

The physical properties of a molecule are not arbitrary; they are a logical outcome of its structure. Understanding this connection allows for the prediction of behavior and the rational design of new molecules.

Caption: The relationship between molecular structure and physical properties.

As illustrated, the hydroxyl group is the dominant factor enabling hydrogen bonding, which directly elevates the boiling point and promotes solubility in polar solvents. The thiopyran ring, being less polar, contributes to the overall size and van der Waals forces, while also providing the lipophilic character that balances the molecule's solubility profile.

References

-

Home Sunshine Pharma. Tetrahydropyran-4-methanol CAS 14774-37-9.[Link]

-

Cheméo. Chemical Properties of 2H-Thiopyran, tetrahydro-4-methyl- (CAS 5161-17-1).[Link]

-

PubChem. 4-(Hydroxymethyl)tetrahydro-2H-thiopyran.[Link]

-

Cheméo. Quinine (CAS 130-95-0) - Chemical & Physical Properties.[Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (Tetrahydro-2H-thiopyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-thiopyran-4-yl)methanol is a sulfur-containing heterocyclic compound with applications in pharmaceutical research and organic synthesis. Its structural similarity to other thiopyran derivatives and thioethers necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of (Tetrahydro-2H-thiopyran-4-yl)methanol, with a focus on the practical application of safety principles in a laboratory setting. By synthesizing available safety data with established best practices for handling analogous sulfur-containing compounds, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (Tetrahydro-2H-thiopyran-4-yl)methanol is essential for its safe handling.

| Property | Value | Source |

| Chemical Name | (Tetrahydro-2H-thiopyran-4-yl)methanol | [1][2] |

| Synonyms | thian-4-ylmethanol, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | [1][2] |

| CAS Number | 100277-27-8 | [1][2] |

| Molecular Formula | C6H12OS | [1][2] |

| Molecular Weight | 132.22 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [1] |

This table summarizes key identification and physical properties of (Tetrahydro-2H-thiopyran-4-yl)methanol.

Hazard Identification and Toxicological Profile

While specific toxicological data for (Tetrahydro-2H-thiopyran-4-yl)methanol is limited, information from analogous compounds and general knowledge of thioethers and sulfur heterocycles allows for a comprehensive hazard assessment.

GHS Classification:

Based on available data for similar compounds, (Tetrahydro-2H-thiopyran-4-yl)methanol is anticipated to be classified as follows:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

Toxicological Summary:

-

Acute Toxicity: While no specific LD50 or LC50 data is readily available for (Tetrahydro-2H-thiopyran-4-yl)methanol, it is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with the skin. Thioethers as a class can release toxic hydrogen sulfide upon combustion[3].

-

Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation[4].

-

Chronic Toxicity: Data on the chronic effects of (Tetrahydro-2H-thiopyran-4-yl)methanol is not available. However, prolonged or repeated exposure to sulfur-containing organic compounds should be avoided.

-

Mutagenicity: Studies on some polycyclic aromatic sulfur heterocycles have shown mutagenic activity, typically requiring metabolic activation[5][6]. While the mutagenic potential of saturated thiopyrans like the compound is not established, it is a potential long-term hazard to consider.

-

Reactivity Hazards: Thioethers can react vigorously with strong oxidizing agents. Upon combustion, toxic gases such as sulfur oxides and carbon monoxide can be produced[7][8].

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is crucial when handling (Tetrahydro-2H-thiopyran-4-yl)methanol.

Figure 1. Hierarchy of controls for safe handling.

Engineering Controls:

-

Fume Hood: All handling of (Tetrahydro-2H-thiopyran-4-yl)methanol should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including sulfur oxides and carbon monoxide[7][8]. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: A Step-by-Step Protocol

A prompt and well-executed response to a spill is essential to prevent exposure and environmental contamination.

Figure 2. Workflow for responding to a chemical spill.

Experimental Protocol for Spill Cleanup:

-

Immediate Actions:

-

Alert personnel in the immediate vicinity.

-

If the spill is large or involves other hazardous materials, evacuate the laboratory and contact emergency services.

-

Ensure the fume hood is operational to ventilate the area.

-

-

Containment:

-

Wearing appropriate PPE, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

-

Absorption:

-

Apply the absorbent material over the spill, starting from the outside and working inwards to minimize the spread of the liquid.

-

Allow sufficient time for the material to be fully absorbed.

-

-

Collection:

-

Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.

-

-

Decontamination:

-

For residual material and to decontaminate surfaces, a freshly prepared 10% solution of sodium hypochlorite (bleach) can be used to oxidize the thioether[9].

-

Apply the bleach solution to the spill area and let it sit for at least 30 minutes.

-

Absorb the bleach solution with fresh absorbent material and place it in the hazardous waste container.

-

Wipe the area with soap and water.

-

-

Waste Disposal:

Handling and Storage

Adherence to proper handling and storage procedures is fundamental to laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Use the smallest quantities necessary for the experiment.

-

Ground all equipment when transferring large volumes to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].

-

Containers should be clearly labeled with the chemical name and any associated hazards.

Disposal Considerations

Proper disposal of (Tetrahydro-2H-thiopyran-4-yl)methanol and its contaminated materials is a legal and ethical responsibility.

-

Waste Classification: This compound should be treated as a hazardous chemical waste.

-

Disposal Method:

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with incompatible waste streams. Specifically, avoid mixing with acidic waste, which could potentially lead to the generation of toxic gases.

-

Small quantities of residual thiols and thioethers can be oxidized with sodium hypochlorite (bleach) solution before disposal[9].

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations[10][11].

-

Conclusion

While (Tetrahydro-2H-thiopyran-4-yl)methanol presents moderate hazards, a comprehensive understanding of its properties and the implementation of the rigorous safety protocols outlined in this guide will allow researchers to handle this compound with a high degree of safety. The principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and a prepared response to accidental exposures or spills are the cornerstones of a safe and productive research environment.

References

- McFall, T., et al. (1983). Microbial mutagenicity of 3- and 4-ring polycyclic aromatic sulfur heterocycles.

- Pelroy, R. A., & Wilson, B. W. (1984). Mutagenic activity of methyl-substituted tri- and tetracyclic aromatic sulfur heterocycles.

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

-

University of Wisconsin–Madison, Department of Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

-

How to Work with Thiols-General SOP. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

- Monks, T. J., & Lau, S. S. (1992). Toxicology of quinone-thioethers. Critical reviews in toxicology, 22(5-6), 243-270.

- Cui, Y., & Floreancig, P. E. (2009). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic letters, 11(21), 4982-4985.

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

-

PubChem. (n.d.). (Oxan-4-yl)methanol. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thioethers. Retrieved from [Link]

- El-Sayed, N. N. E., & El-Gohary, N. S. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(1), 205-223.

-

Queen Mary University of London. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Decontamination procedures for chemical process equipment. Retrieved from [Link]

-

Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

- Díez-Poza, C., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2885-2900.

-

Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

Sources

- 1. 2H-Thiopyran-4-methanol, tetrahydro- | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. fishersci.com [fishersci.com]

- 5. Microbial mutagenicity of 3- and 4-ring polycyclic aromatic sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenic activity of methyl-substituted tri- and tetracyclic aromatic sulfur heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.be [fishersci.be]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. pfw.edu [pfw.edu]

Discovery and history of thiopyran derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Sulfur-Containing Heterocycle

In the vast and ever-expanding universe of heterocyclic chemistry, sulfur-containing scaffolds have consistently emerged as privileged structures in the design of novel therapeutic agents. Among these, the six-membered thiopyran ring system, a sulfur analog of pyran, has garnered significant attention for its versatile synthesis and broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of thiopyran derivatives, offering insights into their synthesis, pharmacological significance, and future potential in drug discovery.

Thiopyran exists in two isomeric forms, 2H-thiopyran and 4H-thiopyran, distinguished by the position of the double bonds within the ring.[1] It is the diverse array of substituents that can be introduced onto this core structure that unlocks a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic activities.[1][3] This versatility has made thiopyran and its fused derivatives a focal point of research for medicinal chemists seeking to develop novel drugs with improved efficacy and safety profiles.[3]

A Historical Perspective: From Early Discoveries to Modern Applications

The journey of thiopyran derivatives in medicinal chemistry is intertwined with the broader history of sulfur-containing heterocycles. While early 20th-century research focused on related structures like thioxanthones (dibenzo-gamma-thiopyrones), the first significant therapeutic application of a thioxanthone derivative, Miracil D, as an antischistosomal agent in 1945, highlighted the potential of these sulfur-containing rings in medicine.[4]

A pivotal moment in the recognition of thiopyran's synthetic utility came in 1982 with the groundbreaking work of R.B. Woodward, who demonstrated the value of thiopyrans in the total synthesis of complex natural products like erythromycin A.[5][6] This work showcased the power of the hetero-Diels-Alder reaction to construct the thiopyran ring with high stereocontrol, opening new avenues for its incorporation into complex molecular architectures.[5] In the decades that followed, a surge of research has solidified the importance of the thiopyran scaffold, leading to the discovery of numerous derivatives with potent and varied biological activities.[7]

Synthetic Strategies: Building the Thiopyran Core

The construction of the thiopyran ring is a well-explored area of organic synthesis, with the hetero-Diels-Alder reaction standing out as a particularly powerful and versatile method.[5][8] This [4+2] cycloaddition reaction typically involves the reaction of a 1-thiadiene with a dienophile or, more commonly, a thiocarbonyl compound (a thiodienophile) with a 1,3-diene.[8]

Key Synthetic Method: The Hetero-Diels-Alder Reaction

The thio-Diels-Alder reaction offers a convergent and often stereoselective route to various substituted thiopyrans and their dihydro- and tetrahydro- analogs.[5] The reaction can be performed with a range of thiocarbonyl compounds, including thioketones, thioaldehydes, thioesters, and dithioesters.[8]

Caption: Hetero-Diels-Alder reaction for dihydrothiopyran synthesis.

Experimental Protocol: Synthesis of a Dihydrothiopyran Derivative via Hetero-Diels-Alder Reaction

The following protocol is a representative example of the synthesis of a dihydrothiopyran derivative using an in-situ generated thioketone as the dienophile.

Reaction: Diels-Alder reaction of in-situ generated thiobenzophenone with 2,3-dimethyl-1,3-butadiene.

Materials:

-

Benzophenone hydrazone

-

Manganese dioxide (activated)

-

2,3-Dimethyl-1,3-butadiene

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred solution of benzophenone hydrazone (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (nitrogen or argon), add activated manganese dioxide (5.0 mmol).

-

Stir the resulting suspension vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the hydrazone.

-

To the reaction mixture, add 2,3-dimethyl-1,3-butadiene (2.0 mmol).

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the intermediate thioketone is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired dihydrothiopyran derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Pharmacological Activities

Thiopyran derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiopyran derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

A notable target for some thiopyran derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Overexpression or mutation of EGFR is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain thiopyran derivatives.

Some thiopyran derivatives have also been shown to induce a switch from apoptosis to pyroptosis, a highly inflammatory form of programmed cell death, mediated by the NF-κB signaling pathway.[9]

Caption: Overview of the NF-κB pathway and its role in apoptosis and pyroptosis, modulated by specific thiopyran derivatives.

| Thiopyran Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound S-16 | A549 (Lung) | 4 µM | [1][2] |

| H1975 (Lung) | 3.14 µM | [1][2] | |

| MCF-7 (Breast) | 0.62 µM | [1][2] | |

| Compound 13a | A549 (Lung) | Similar to Olmutinib | [10] |

| H1975 (Lung) | Similar to Olmutinib | [10] | |

| 6H-thiopyran-2,3-dicarboxylate 4a | MCF-7 (Breast) | 4.5 µM | [11] |

| HCT-15 (Colon) | 3.5 µM | [11] |

Anti-inflammatory and Antimicrobial Activities

Thiopyran derivatives have also shown promise as anti-inflammatory and antimicrobial agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

| Thiopyran Derivative | Activity | Metric | Value | Reference |

| Thiophene pyrazole hybrids | COX-2 Inhibition | IC₅₀ | 0.67 µM | [12] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 Inhibition | IC₅₀ | 0.31-1.40 µM | [12] |

| Thiourea derivative | Antibacterial (Gram+) | MIC | 50-400 µg/cm³ | [13] |

| Antifungal (Yeast) | MIC | 25-100 µg/cm³ | [13] | |

| Thiophene derivative 4 | Antibacterial (Col-R A. baumannii) | MIC₅₀ | 16 mg/L | [14] |

| Antibacterial (Col-R E. coli) | MIC₅₀ | 8 mg/L | [14] |

Case Study: Dorzolamide - A Thiopyran Derivative on the Market

A prominent example of a thiopyran-related scaffold in a marketed drug is Dorzolamide.[15] Marketed under the trade name Trusopt®, dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[15][16] Its structure features a dihydrothieno[2,3-b]thiopyran core.

The synthesis of dorzolamide is a multi-step process that relies on the stereoselective construction of the thiopyran ring to achieve the desired therapeutic enantiomer.[16][17]

Caption: Simplified synthetic route to Dorzolamide.

Dorzolamide's mechanism of action involves the inhibition of carbonic anhydrase II in the ciliary processes of the eye.[18] This enzyme is responsible for the formation of bicarbonate ions, which in turn drive the secretion of aqueous humor. By inhibiting this process, dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure.[18][19]

Future Perspectives and Conclusion

The thiopyran scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic versatility, coupled with the wide range of achievable pharmacological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex thiopyran derivatives.

-

Expansion of Biological Targets: Exploring the activity of thiopyran derivatives against a wider range of biological targets, including novel enzymes, receptors, and ion channels.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of lead compounds.

-

Drug Delivery and Formulation: Investigating novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of thiopyran-based drugs.

References

- Zhang, H., Chu, C., Long, L., Zheng, P., & Zhu, W. (2024).

- Zhang, H., Chu, C., Long, L., Zheng, P., & Zhu, W. (2024).

- Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. (2012). PubMed.

- Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding. (2012). Nucleic Acid Therapeutics.

- What is the mechanism of Dorzolamide Hydrochloride? (2024).

- Dorzolamide Hydrochloride. (2015). New Drug Approvals.

- An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. (2025). Benchchem.

- EGFR Signaling P

- MIC values (in µg/mL) of the target compounds 4 and 9 against... (n.d.).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

- Dorzolamide. (n.d.). Wikipedia.

- Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermedi

- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (2020). PubMed.

- NF-κB Signaling. (n.d.). Cell Signaling Technology.

- Simplified diagram depicting the two NF-κB signalling pathways. (n.d.).

- Mousavi-Ebadia, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.

- Graphviz view of a cell cycle canonical signaling pathway with gene data. (n.d.).

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central.

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PubMed Central.

- NF-kappa B signaling p

- NF-κB Signaling P

- Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry.

- Diagrammatic view of apoptosis pathway. (n.d.).

- Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (2025).

- Apoptosis Mechanism Flowchart. (n.d.). Blocks And Arrows.

- Schematic representation of the NF-κB signalling pathway. (n.d.).

- A century of thioxanthones: through synthesis and biological applic

- Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. (2012). NIH.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Apoptosis Flow Chart. (n.d.). Scribd.

- A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. (2019). PubMed.

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.).

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia.

- Sanfilippo, P. J., et al. (n.d.). Thiophene systems. 14. Synthesis and antihypertensive activity of novel 7-(cyclic amido)

- Synthesis of thiopyran-fused pyrimidine derivatives. (n.d.).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.

- Potential bioactive compounds of thiopyran (I) and enaminone (II). (n.d.).